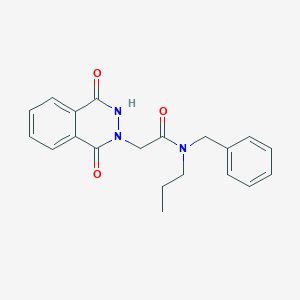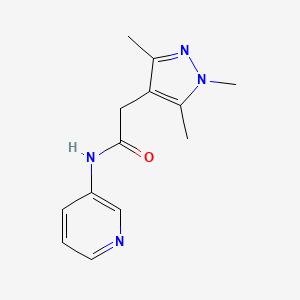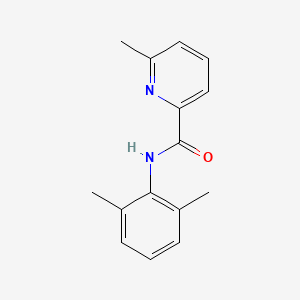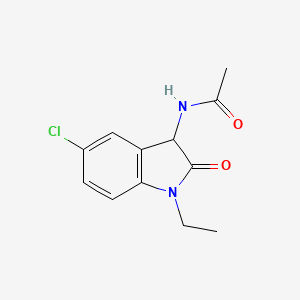
N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide, also known as BDPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDPA is a heterocyclic compound that belongs to the phthalazine class of compounds.
Applications De Recherche Scientifique
N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective effects. This compound has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential anticancer properties.
Mécanisme D'action
N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide's mechanism of action is not fully understood. However, it has been suggested that this compound exerts its effects by modulating the activity of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. This leads to a reduction in inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which is beneficial in protecting cells from oxidative damage. This compound has also been shown to have anti-inflammatory properties, which is beneficial in reducing inflammation in the body. This compound has been shown to have neuroprotective effects, which is beneficial in protecting neurons from damage. This compound has also been shown to have anticancer properties, which is beneficial in inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has been shown to have low toxicity, which is beneficial in reducing the risk of adverse effects in lab experiments. However, this compound has certain limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in lab experiments. This compound also has limited bioavailability, which can limit its effectiveness in certain applications.
Orientations Futures
N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide has significant potential for future research. Some of the future directions for this compound research include the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other neurodegenerative diseases, the investigation of its potential applications in the treatment of other types of cancer, and the investigation of its potential applications in the treatment of other inflammatory conditions. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in various fields of scientific research.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective effects. This compound has potential applications in the treatment of neurodegenerative diseases, cancer, and other inflammatory conditions. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in various fields of scientific research.
Méthodes De Synthèse
N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide can be synthesized by the reaction of 2,3-dichlorophthalazine with benzylamine and propylamine in the presence of a base. The reaction proceeds via the formation of an intermediate that undergoes cyclization to form this compound. The purity of this compound can be increased by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
N-benzyl-2-(1,4-dioxo-3H-phthalazin-2-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-12-22(13-15-8-4-3-5-9-15)18(24)14-23-20(26)17-11-7-6-10-16(17)19(25)21-23/h3-11H,2,12-14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJCOXYEOSPTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7538302.png)
![4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7538304.png)

![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B7538320.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B7538321.png)

![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B7538332.png)
![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7538337.png)
![5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide](/img/structure/B7538346.png)
![2-[[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B7538366.png)

![4-{4-[(4-methoxyphenyl)amino]quinazolin-2-yl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7538378.png)
![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)
